Cannabiphorol
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Overview
Description
It is the heptyl homologue of cannabidiol and was identified as a natural product in 2019 . Cannabiphorol has garnered significant interest due to its potential therapeutic applications and its unique chemical structure, which differentiates it from other cannabinoids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabiphorol can be synthesized through various chemical routes. One common method involves the cyclization of olivetol with a monoterpene, followed by a series of reactions to introduce the heptyl side chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and subsequent modifications.
Industrial Production Methods: Industrial production of this compound often involves the extraction of cannabinoids from Cannabis sativa, followed by purification processes such as chromatography. Advanced techniques like supercritical CO2 extraction are also employed to obtain high-purity this compound. These methods ensure that the compound is isolated efficiently and in sufficient quantities for research and therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Cannabiphorol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Cannabiphorol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the properties and behavior of cannabinoids.
Biology: Investigated for its effects on cellular processes and its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating conditions such as pain, inflammation, and neurological disorders.
Mechanism of Action
Cannabiphorol exerts its effects through interaction with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. It acts as an agonist at these receptors, modulating various physiological processes such as pain perception, inflammation, and immune response. The molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Cannabiphorol is unique among cannabinoids due to its heptyl side chain, which distinguishes it from other compounds such as:
Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis, with a pentyl side chain.
Cannabidiol (CBD): A non-psychoactive cannabinoid with therapeutic potential, also with a pentyl side chain.
Cannabidiphorol (CBDP): The heptyl homologue of cannabidiol, similar in structure to this compound but with different biological effects.
This compound’s unique structure contributes to its distinct pharmacological profile, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C23H30O2 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3-heptyl-6,6,9-trimethylbenzo[c]chromen-1-ol |
InChI |
InChI=1S/C23H30O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h11-15,24H,5-10H2,1-4H3 |
InChI Key |
HMHJWPZANYJXHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
Origin of Product |
United States |
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